molecular formula C16H16F6O3 B11497298 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate

Cat. No.: B11497298
M. Wt: 370.29 g/mol
InChI Key: ZGLWLHWCAPJMLZ-UHFFFAOYSA-N
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Description

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound features a phenyl ring substituted with a cyclohexanecarboxylate group and a hexafluoro-2-hydroxypropan-2-yl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate typically involves multiple steps:

    Formation of the Hexafluoro-2-hydroxypropan-2-yl Group: This step involves the reaction of hexafluoroacetone with a suitable alcohol under acidic conditions to form the hexafluoro-2-hydroxypropan-2-yl group.

    Attachment to the Phenyl Ring: The hexafluoro-2-hydroxypropan-2-yl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Cyclohexanecarboxylate Group: Finally, the cyclohexanecarboxylate group is introduced through an esterification reaction, where the phenyl ring is reacted with cyclohexanecarboxylic acid in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro-substituted derivatives.

Scientific Research Applications

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and function.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl acetate
  • 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl benzoate

Uniqueness

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl cyclohexanecarboxylate is unique due to the presence of both the hexafluoro-2-hydroxypropan-2-yl group and the cyclohexanecarboxylate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H16F6O3

Molecular Weight

370.29 g/mol

IUPAC Name

[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl] cyclohexanecarboxylate

InChI

InChI=1S/C16H16F6O3/c17-15(18,19)14(24,16(20,21)22)11-6-8-12(9-7-11)25-13(23)10-4-2-1-3-5-10/h6-10,24H,1-5H2

InChI Key

ZGLWLHWCAPJMLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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